molecular formula C27H38N2 B103921 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene CAS No. 258278-28-3

1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene

Cat. No.: B103921
CAS No.: 258278-28-3
M. Wt: 390.6 g/mol
InChI Key: XZDYFCGKKKSOEY-UHFFFAOYSA-N
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Description

SIPr is used as a reagent in the synthesis of mononuclear [(η6-arene)Ni(N-heterocyclic carbene)] complexes which are useful precursors of the Ni0-NHC unit.

Scientific Research Applications

[3 + 2]-Dipolar Cycloaddition Reactions

This compound is employed in thermal 1,3-dipolar cycloaddition reactions with alkynes, nitriles, and alkenes bearing electron-withdrawing groups. It assists in forming stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines with good to excellent yields (Merling et al., 2012).

Catalytic Activity in Organic Synthesis

The compound acts as a π-Lewis acid in the synthesis of [IPr·InBr2][SbF6]. It exhibits catalytic activity for hydroarylations, transfer hydrogenations, and cycloisomerizations, making it a versatile catalyst in organic synthesis (Michelet et al., 2015).

Reactivity Between Diboracumulenic and Diborynic Extremes

In a study, a new compound stabilized by 1,3-bis[diisopropylphenyl]-4,5-dihydroimidazol-2-ylidene (SIDip) was synthesized. The π-acidity of the SIDip ligand gives rise to properties between those of L-B2-L compounds stabilized by different ligands. This highlights its role in modulating reactivity and structural properties (Böhnke et al., 2015).

Ruthenium Olefin Metathesis Catalysts

This compound has been used in the synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts. It shows excellent activity in macrocyclizations and cross metathesis due to its stability (Bantreil & Nolan, 2011).

Synthesis of NHC-Bearing Silver and Rhodium Complexes

It has been used in preparing silver(I) complexes which are characterized by NMR spectroscopy and X-ray diffraction. These complexes have shown reactivity with elemental sulfur and formed unique Cu-centered complexes (Paas et al., 2006).

Activation of X−H Bonds

The compound is part of the synthesis of novel copper complexes which can activate various X−H bonds, demonstrating its versatility in bond activation (Fortman et al., 2010).

Catalysis in Cross-Coupling Reactions

It forms anionic iron(II) complexes that show high activity in cross-coupling reactions of alkyl halides, demonstrating its utility in catalysis (Gao et al., 2010).

Mechanism of Action

Target of Action

The primary target of SIPr, also known as 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene, is the catalytic cycloisomerization of 2-(iodoethynyl)aryl esters . This compound acts as a catalyst in this process, promoting the formation of new rings via a [1,2]-iodine shift and a C-O ring-closure step .

Mode of Action

SIPr interacts with its targets by acting as an efficient catalyst in several organic transformations . It promotes the formation of a new ring via a [1,2]-iodine shift and a C-O ring-closure step . The addition of a ketone functionality into the new ring is achieved through a C-C bond-formation process, with a β-iodo-substituted gold vinylidene serving as the intermediate species .

Biochemical Pathways

The affected pathway is the cycloisomerization of 2-(iodoethynyl)aryl esters . The downstream effects include the generation of 3-iodo-2-acyl benzofurans . This transformation is catalyzed by a [1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene] gold (I) complex .

Pharmacokinetics

It’s worth noting that sipr exhibits excellent thermal stability and good solubility in common organic solvents, such as dichloromethane, chloroform, and acetone . These properties may influence its bioavailability.

Result of Action

The molecular effect of SIPr’s action is the formation of 3-iodo-2-acyl benzofurans

Action Environment

Environmental factors can influence the action, efficacy, and stability of SIPr. For instance, adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . Furthermore, its excellent thermal stability allows it to withstand high temperatures without decomposition or degradation, making it suitable for use in thermal processes and reactions .

Future Directions

Given the tremendous importance of NHC ligands in homogeneous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The synthesis of “1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene” hinges upon cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This approach in ligand design is demonstrated through the facile synthesis of BIAN-IPr# and Np#, two ligands that differ in steric properties and N-wingtip arrangement .

Properties

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8/h9-14,18-21H,15-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDYFCGKKKSOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447035
Record name SIPr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258278-28-3
Record name SIPr
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
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1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
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Reactant of Route 6
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